molecular formula C20H24BrNO3S B8029223 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B8029223
M. Wt: 438.4 g/mol
InChI Key: FYDKNFPLRQXHTF-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring This particular compound features a bromine atom at the 4-position of the benzene ring, a cyclohexyl group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Bromination: The starting material, benzene-1-sulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    N-alkylation: The brominated sulfonamide is then subjected to N-alkylation with cyclohexylamine to introduce the cyclohexyl group.

    Methoxyphenylmethylation: Finally, the compound is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to attach the methoxyphenylmethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the sulfonamide group.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

    Oxidation: Oxidized products include sulfonic acids or sulfonyl chlorides.

    Coupling: Coupled products are typically biaryl compounds with extended conjugation.

Scientific Research Applications

4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-cyclohexylbenzene-1-sulfonamide: Lacks the methoxyphenylmethyl group.

    N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the bromine atom.

    4-bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the cyclohexyl group.

Uniqueness

The presence of both the cyclohexyl and methoxyphenylmethyl groups, along with the bromine atom, makes 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3S/c1-25-19-11-7-16(8-12-19)15-22(18-5-3-2-4-6-18)26(23,24)20-13-9-17(21)10-14-20/h7-14,18H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKNFPLRQXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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